molecular formula C18H21N3O2 B5821550 N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE

N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5821550
M. Wt: 311.4 g/mol
InChI Key: QQGBTOQQXKTXSR-UHFFFAOYSA-N
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Description

N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a unique structure that combines a benzodiazole core with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the reaction of 2,4-dimethoxybenzylamine with an appropriate benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzymes involved in cancer cell proliferation or interact with receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific combination of a benzodiazole core with a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-21-16-8-6-5-7-15(16)20-18(21)19-12-13-9-10-14(22-2)11-17(13)23-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGBTOQQXKTXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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